molecular formula C8H16N2O2 B556393 AC-Leu-NH2 CAS No. 28529-34-2

AC-Leu-NH2

Cat. No. B556393
CAS RN: 28529-34-2
M. Wt: 172.22 g/mol
InChI Key: PHPXQAHAQREGGN-ZETCQYMHSA-N
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Description

AC-Leu-NH2, also known as N-acetyl-L-leucine amide or (2S)-2-acetamido-4-methylpentanamide, is a chemical compound with the molecular formula C8H16N2O2 . It is used in various biochemical applications .


Molecular Structure Analysis

AC-Leu-NH2 has a molecular weight of 172.22 g/mol . Its molecular structure consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure is InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1 .

Scientific Research Applications

  • Enzymatic Synthesis Optimization : AC-Leu-NH2 and related peptides have been studied in the context of enzymatic synthesis optimization. For example, research on the enzymatic synthesis of Ac-Phe-Leu-NH2 in reversed micelles found optimal conditions for high peptide yields, highlighting the influence of parameters like pH and cosurfactant concentration (Jorba et al., 1992).

  • Design of Peptidomimetic Inhibitors : AC-Leu-NH2 derivatives were incorporated into peptidic inhibitors of HIV-1 protease, demonstrating the potential of cyclic peptidomimetics in therapeutic applications (Abbenante et al., 1995).

  • Secondary Structure Analysis : The secondary structure binding motifs of peptides containing AC-Leu-NH2 have been analyzed using spectroscopy and computational methods. This research is significant for understanding peptide conformations in drug design (Fricke et al., 2007).

  • Study of HIV-1 Protease : Peptides similar to AC-Leu-NH2 have been used in studies to understand the kinetics of HIV-1 protease, contributing to the development of anti-HIV drugs (Hyland et al., 1991).

  • Ion Channel Formation : AC-Leu-NH2 analogs have been investigated for their ability to form ion channels in lipid bilayers, which is relevant in the study of antimicrobial peptides and cell membrane interactions (Anzai et al., 1991).

  • N-Glycosylation Studies : AC-Leu-NH2 derivatives have been used to explore the N-glycosylation process, enhancing our understanding of protein modifications and their implications in various diseases and biotechnological applications (Welply et al., 1983).

  • Inhibitors of Prohormone Convertases : Studies on peptide combinatorial libraries have identified AC-Leu-NH2 containing peptides as potential inhibitors of prohormone convertases, which are important in the processing of precursor proteins (Apletalina et al., 1998).

Mechanism of Action

Target of Action

AC-Leu-NH2 is a derivative of leucine, an amino acid that plays a crucial role in various biological processes. The primary targets of AC-Leu-NH2 are likely to be similar to those of leucine, which include the mTORC1 (mechanistic target of rapamycin complex 1) and LAT1 (L-type amino acid transporter 1) . These targets play significant roles in protein synthesis and cellular uptake, respectively .

Mode of Action

The activation of mTORC1 by AC-Leu-NH2, similar to leucine, is a two-step process. First, the compound is taken up by cells via LAT1 . Following cellular uptake, AC-Leu-NH2 interacts with its targets, leading to the activation of mTORC1 . This activation triggers a variety of effector mechanisms, including protein synthesis and modulation of gene expression .

Biochemical Pathways

AC-Leu-NH2, like leucine, affects several biochemical pathways. It has implications in various steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . The substance P/neurokinin-1 receptor (SP/NK1R) system, which is involved in cancer development and progression, is also activated by this compound .

Pharmacokinetics

It’s reasonable to assume that, like leucine, it would have good bioavailability due to its uptake via lat1

Result of Action

The activation of mTORC1 by AC-Leu-NH2 leads to various molecular and cellular effects. These include stimulation of protein synthesis, modulation of gene expression, and involvement in various steps of carcinogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AC-Leu-NH2. For instance, climatic factors can regulate the assembly processes of microbial communities in desert soil, which could potentially impact the action of AC-Leu-NH2

properties

IUPAC Name

(2S)-2-acetamido-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPXQAHAQREGGN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937178
Record name 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AC-Leu-NH2

CAS RN

16624-68-3
Record name N-Acetyl-D-leucineamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016624683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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